![molecular formula C14H10N4O7 B14395967 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 2,4-dinitrophenyl group and a 4-hydroxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as methanol, with the presence of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, and the resulting product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro groups.
Substitution Reactions: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Condensation: Uses aldehydes or ketones and hydrazine derivatives under acidic conditions.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amines: Resulting from the reduction of nitro groups.
Substituted Phenols: Products of electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of functional materials with specific properties such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water to form the hydrazone bond . The compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar analytical applications.
4-Hydroxybenzaldehyde: Another precursor, known for its reactivity with hydrazine derivatives.
Schiff Bases: Compounds with similar hydrazone linkages, widely studied for their biological and chemical properties.
Uniqueness
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid is unique due to the combination of the 2,4-dinitrophenyl group and the 4-hydroxybenzoic acid moiety, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H10N4O7 |
|---|---|
Molekulargewicht |
346.25 g/mol |
IUPAC-Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-13-4-1-8(14(20)21)5-9(13)7-15-16-11-3-2-10(17(22)23)6-12(11)18(24)25/h1-7,16,19H,(H,20,21)/b15-7+ |
InChI-Schlüssel |
ZWXDLBWOKJUFRE-VIZOYTHASA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C(=O)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


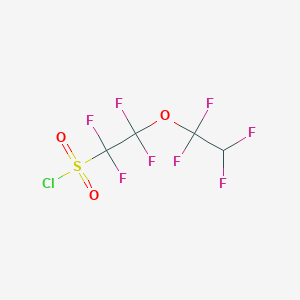

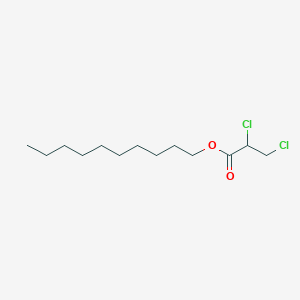
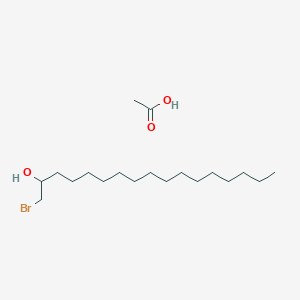

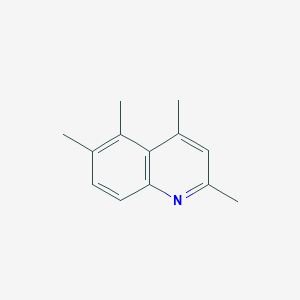
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)

![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
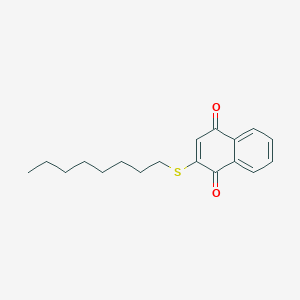
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
